molecular formula C16H20N4O3S B2914275 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034400-44-5

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2914275
M. Wt: 348.42
InChI Key: DQLUYZZMBJXDIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound with a unique structure. Its molecular formula is C₁₆H₂₀N₄O₃S , and its molecular weight is approximately 348.42 g/mol 12. This compound exhibits significant scientific potential and finds applications in various research fields, including drug development and catalysis 2.



Synthesis Analysis

The synthesis of 2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it’s essential to explore relevant literature for detailed synthetic pathways and conditions.



Molecular Structure Analysis

The compound’s molecular structure consists of a pyrimidine core with two methyl groups at positions 2 and 4. Additionally, it features an oxy-piperidine moiety attached to the pyrimidine ring via a sulfonyl group. The presence of the pyridine ring further enhances its chemical diversity 2.



Chemical Reactions Analysis

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can participate in various chemical reactions due to its functional groups. These reactions may include nucleophilic substitutions, cyclizations, and transformations involving the sulfonyl and piperidine moieties. Investigating specific reaction pathways would provide deeper insights.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point provides insights into its stability and crystalline structure.

  • Solubility : Investigating its solubility in various solvents is essential for formulation and delivery.

  • UV-Vis Absorption : Analyzing its UV-Vis absorption spectrum reveals information about its chromophores.

  • Stability : Assessing its stability under different conditions (temperature, pH, etc.) is vital.


Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including those similar to the specified chemical structure, has been explored for their potential insecticidal and antibacterial activities. Compounds were synthesized using microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Chemical Properties and Reactions

  • Studies on pyrimidine derivatives have also focused on their chemical properties, including regioselective amination, which provides insight into the chemical reactivity and potential modifications of compounds similar to the specified chemical structure (Gulevskaya et al., 1994).

Material Science and Corrosion Inhibition

  • Research on piperidine derivatives linked with pyrimidine rings has been conducted in the field of material science, particularly in the context of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these compounds on the corrosion of iron, revealing their potential as corrosion inhibitors (Kaya et al., 2016).

Structural Studies

  • Structural analysis of pyrimidine derivatives, including hydrogen-bonded configurations, has been conducted to understand their supramolecular aggregation and molecular interactions. Such studies provide a foundation for exploring the chemical behavior and potential applications of similar compounds (Trilleras et al., 2008).

Safety And Hazards

Safety considerations are paramount when handling any chemical compound. Researchers should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data (such as toxicity, flammability, and environmental impact) should be obtained from reliable sources.


Future Directions


  • Biological Studies : Investigate its biological activity, potential targets, and pharmacological effects.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

  • Application Development : Evaluate its use in drug design, catalysis, or material science.


properties

IUPAC Name

2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-12-9-16(19-13(2)18-12)23-14-5-4-8-20(11-14)24(21,22)15-6-3-7-17-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUYZZMBJXDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

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